methy2-Bromo-5-(trifluoromethyl)-1H-1,3-benzodiazole-7-carboxylate
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Overview
Description
Methy2-Bromo-5-(trifluoromethyl)-1H-1,3-benzodiazole-7-carboxylate is a complex organic compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methy2-Bromo-5-(trifluoromethyl)-1H-1,3-benzodiazole-7-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methy2-Bromo-5-(trifluoromethyl)-1H-1,3-benzodiazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium hydroxide. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methy2-Bromo-5-(trifluoromethyl)-1H-1,3-benzodiazole-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique chemical properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methy2-Bromo-5-(trifluoromethyl)-1H-1,3-benzodiazole-7-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)aniline
- Methyl 2-bromo-5-(trifluoromethyl)benzoate
Uniqueness
Methy2-Bromo-5-(trifluoromethyl)-1H-1,3-benzodiazole-7-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications.
Properties
Molecular Formula |
C10H6BrF3N2O2 |
---|---|
Molecular Weight |
323.07 g/mol |
IUPAC Name |
methyl 2-bromo-6-(trifluoromethyl)-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C10H6BrF3N2O2/c1-18-8(17)5-2-4(10(12,13)14)3-6-7(5)16-9(11)15-6/h2-3H,1H3,(H,15,16) |
InChI Key |
KDSNCPFKZNYLPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)C(F)(F)F)NC(=N2)Br |
Origin of Product |
United States |
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